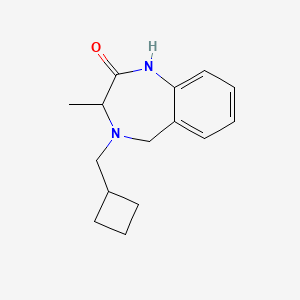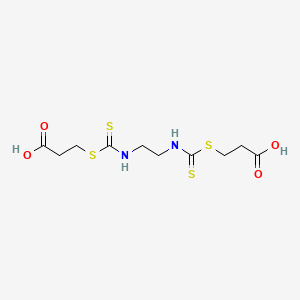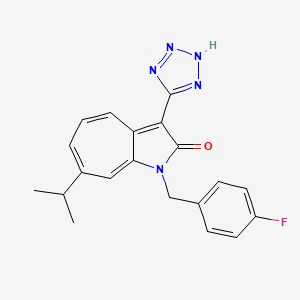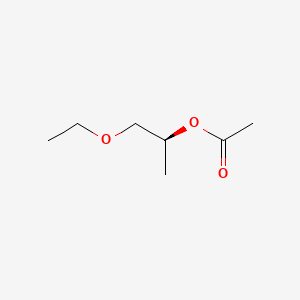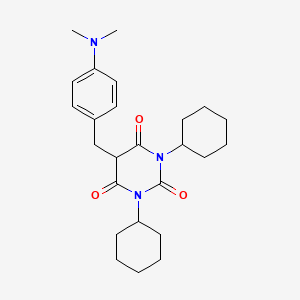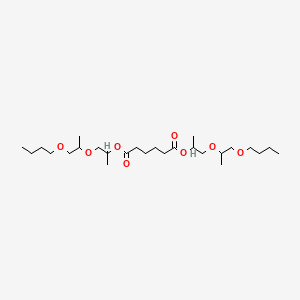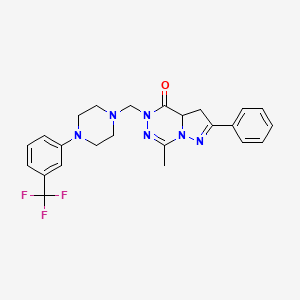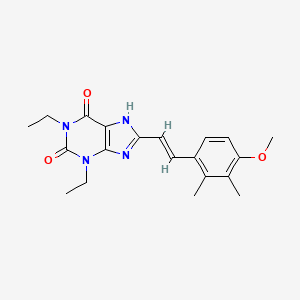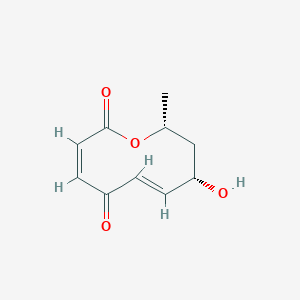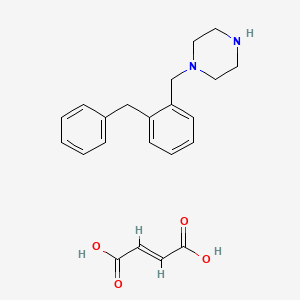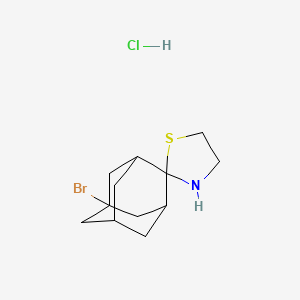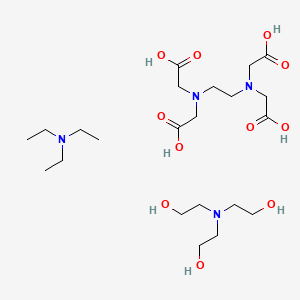
Einecs 302-413-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 302-413-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is recognized for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Einecs 302-413-4 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This often involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and purity while minimizing costs and environmental impact. Common techniques include distillation, crystallization, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Einecs 302-413-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Einecs 302-413-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of Einecs 302-413-4 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Einecs 302-413-4 can be compared with other similar compounds, such as:
- Einecs 203-622-2 (Cyclohexyl bromide)
- Einecs 203-154-9 (4-Bromoacetanilide)
- Einecs 202-293-2 (Phenyl benzoate)
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and properties, which confer unique reactivity and applications. For instance, its ability to undergo specific oxidation and reduction reactions makes it particularly valuable in synthetic chemistry and industrial processes.
Properties
CAS No. |
94108-76-6 |
|---|---|
Molecular Formula |
C22H46N4O11 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;2-[bis(2-hydroxyethyl)amino]ethanol;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N2O8.C6H15NO3.C6H15N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;8-4-1-7(2-5-9)3-6-10;1-4-7(5-2)6-3/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);8-10H,1-6H2;4-6H2,1-3H3 |
InChI Key |
UQXNANWIPJABDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


